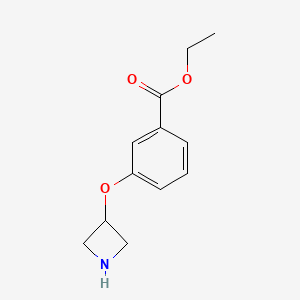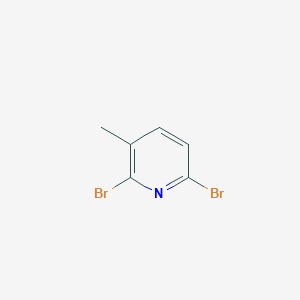
2,6-Dibromo-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,6-Dibromo-3-methylpyridine” is a chemical compound . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis of “2,6-Dibromo-3-methylpyridine” involves the use of dibromohydantoin as a brominating agent and carbon tetrachloride as a solvent. The compound is generated efficiently under the action of an initiator through the regulation of the dosage ratio of dibromohydantoin, the initiator, and 2,6-dimethylpyridine .
Molecular Structure Analysis
The molecular formula of “2,6-Dibromo-3-methylpyridine” is C6H5Br2N, and its molecular weight is 250.92 .
Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . Also, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produces novel pyridine derivatives .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis of Brominated Heterocyclic Synthons
2,6-Dibromo-3-methylpyridine: is used in the synthesis of brominated heterocyclic synthons, which are crucial intermediates in the production of various heterocyclic compounds. These synthons serve as building blocks for creating pharmacologically active molecules, liquid crystals, and polymers .
Precursor for Pharmacologically Active Compounds
Due to its structural features, 2,6-Dibromo-3-methylpyridine acts as a precursor in the synthesis of pharmacologically active compounds. Its brominated pyridine ring is a key fragment in many drugs and therapeutic agents .
Ligands for Molecular Recognition
This compound is also valuable as a ligand for molecular recognition processes. It can bind selectively to certain substrates or receptors, which is essential in biological assays and the development of sensors .
Advanced Materials Chemistry
In materials science, 2,6-Dibromo-3-methylpyridine is utilized for the development of advanced materials, including the synthesis of new types of liquid crystals and conductive polymers .
Organic Synthesis Reactions
The compound is involved in various organic synthesis reactions, such as free radical, allylic, or benzylic brominations. It’s also used for electrophilic substitution reactions on aromatic rings, which are fundamental in organic chemistry .
Industrial Chemistry Applications
In industrial chemistry, 2,6-Dibromo-3-methylpyridine is used for the synthesis of dyes, pigments, and other industrial chemicals that require a brominated pyridine structure as a functional group .
Mécanisme D'action
Target of Action
Related compounds such as pyridinylimidazole-type inhibitors have been reported to target the p38α mitogen-activated protein (map) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
It’s worth noting that related compounds, such as pyridinylimidazole-type inhibitors, interact with their targets (like p38α map kinase) by competitively inhibiting the binding of adenosine triphosphate (atp) .
Biochemical Pathways
Related compounds have been shown to inhibit the p38α map kinase, which plays a crucial role in the release of pro-inflammatory cytokines like tumor necrosis factor-α (tnf-α) and interleukin-1β .
Result of Action
Related compounds that inhibit p38α map kinase have been shown to modulate a plethora of cellular processes, including the release of pro-inflammatory cytokines .
Safety and Hazards
The compound is classified as having acute toxicity, both oral and dermal, and it causes skin corrosion and serious eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment should be worn, and adequate ventilation should be ensured .
Orientations Futures
“2,6-Dibromo-3-methylpyridine” is an important bromopyridine derivative that can be widely used in metal complexes, fluorescent materials, medical science nuclear imaging materials, and the skeleton structure of cage compounds . The synthesis of relevant “2,6-Dibromo-3-methylpyridine” has a large quantity of research report .
Propriétés
IUPAC Name |
2,6-dibromo-3-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDRDACEFROUKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646445 |
Source


|
| Record name | 2,6-Dibromo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-3-methylpyridine | |
CAS RN |
887571-15-5 |
Source


|
| Record name | 2,6-Dibromo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

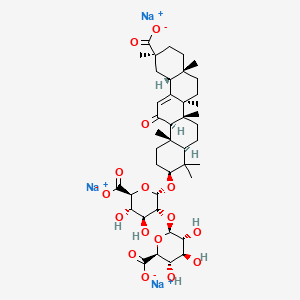
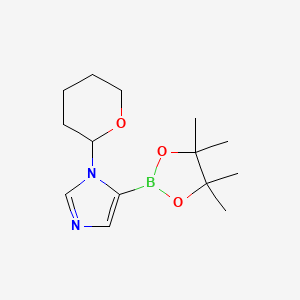
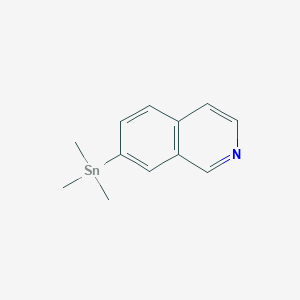
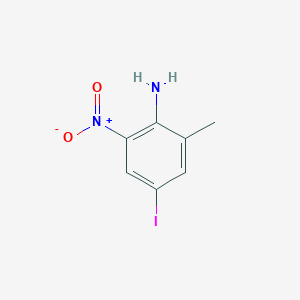






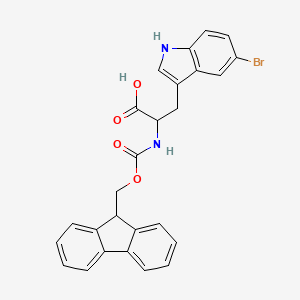
![3-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B1326345.png)

